An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate (CAS: 199536-01-1)
An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate (CAS: 199536-01-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-amino-5-cyanobenzoate, a key chemical intermediate. This document consolidates its chemical and physical properties, detailed synthesis protocols, and safety information, presented in a format tailored for scientific and research applications.
Core Chemical and Physical Properties
Methyl 3-amino-5-cyanobenzoate is a substituted aromatic compound with the chemical formula C₉H₈N₂O₂. Its structure features a benzene ring substituted with an amino group, a cyano group, and a methyl ester group, making it a valuable scaffold in medicinal chemistry and organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 199536-01-1 | [1][2][3][4] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| IUPAC Name | Methyl 3-amino-5-cyanobenzoate | N/A |
| Melting Point | 128 °C | N/A |
| Boiling Point | 371.488 °C at 760 mmHg | N/A |
| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals | N/A |
| Solubility | Information not available | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | N/A |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Ar-H): Signals for protons on the benzene ring are expected to appear in the range of δ 6.0-8.0 ppm. The specific splitting pattern will depend on the coupling between the non-equivalent protons.
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Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 3.0-5.0 ppm, which can be exchangeable with D₂O.
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Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (-C=O): The ester carbonyl carbon signal is expected to be in the downfield region, typically around δ 165-175 ppm.
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Aromatic Carbons (Ar-C): Carbons of the benzene ring will resonate in the range of δ 110-150 ppm. The carbon attached to the cyano group and the amino group will have distinct chemical shifts.
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Cyano Carbon (-C≡N): The nitrile carbon signal is typically observed in the range of δ 115-125 ppm.
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Methyl Carbon (-OCH₃): The methyl carbon signal is expected to appear in the upfield region, around δ 50-55 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
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N-H Stretching: The amino group should exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
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C≡N Stretching: A sharp and intense absorption band for the nitrile group is expected around 2220-2260 cm⁻¹.
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C=O Stretching: The ester carbonyl group will show a strong absorption band in the region of 1700-1730 cm⁻¹.
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C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ region.
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C-O Stretching: The ester C-O stretch will likely appear in the 1000-1300 cm⁻¹ region.
Experimental Protocols
Synthesis of Methyl 3-amino-5-cyanobenzoate
A common and efficient method for the synthesis of Methyl 3-amino-5-cyanobenzoate involves the reduction of the corresponding nitro compound, Methyl 3-cyano-5-nitrobenzoate.
Reaction Scheme:
Figure 1. Synthesis of Methyl 3-amino-5-cyanobenzoate.
Materials:
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Methyl 3-cyano-5-nitrobenzoate
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10% Palladium on carbon (Pd/C)
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Methanol (MeOH)
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Tetrahydrofuran (THF)
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Filtration apparatus (e.g., Buchner funnel with filter paper)
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Rotary evaporator
Procedure:
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In a suitable reaction vessel, dissolve Methyl 3-cyano-5-nitrobenzoate in a mixture of methanol and tetrahydrofuran.
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Carefully add 10% Pd/C catalyst to the solution.
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The reaction mixture is then subjected to hydrogenation. This can be achieved by stirring the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
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Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete (typically after several hours), the catalyst is removed by filtration through a pad of Celite or a similar filter aid.
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The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvents.
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The resulting solid is the desired product, Methyl 3-amino-5-cyanobenzoate, which can be further purified by recrystallization if necessary.
Applications in Research and Drug Development
Methyl 3-amino-5-cyanobenzoate is a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of heterocyclic compounds and other scaffolds of pharmaceutical interest.
While specific, detailed applications of this exact compound in publicly documented drug development pathways are limited, its structural motifs are present in various biologically active molecules. For instance, aminobenzonitriles are known precursors to a range of kinase inhibitors. The amino group can act as a key hydrogen bond donor, while the cyano group can participate in various cyclization reactions or act as a hydrogen bond acceptor.
Potential Synthetic Applications Workflow:
Figure 2. Potential synthetic pathways using the subject compound.
Safety and Handling
Methyl 3-amino-5-cyanobenzoate should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Hazard Statements:
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May be harmful if swallowed.
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May cause skin irritation.
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May cause serious eye irritation.
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May cause respiratory irritation.
Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
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Wear protective gloves/ eye protection/ face protection.
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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IF ON SKIN: Wash with plenty of soap and water.
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IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-amino-5-cyanobenzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and potential applications. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its utility in the development of novel therapeutics.


